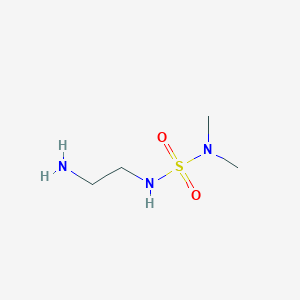
N'-(2-aminoethyl)-N,N-dimethylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-aminoethyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a dimethylsulfamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)-N,N-dimethylsulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)-N,N-dimethylsulfamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
化学反応の分析
Types of Reactions
N’-(2-aminoethyl)-N,N-dimethylsulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature
Major Products Formed
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are N-substituted derivatives of N’-(2-aminoethyl)-N,N-dimethylsulfamide
科学的研究の応用
N’-(2-aminoethyl)-N,N-dimethylsulfamide has several applications in scientific research:
作用機序
The mechanism of action of N’-(2-aminoethyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)piperazine
- N-(2-aminoethyl)morpholine
Uniqueness
N’-(2-aminoethyl)-N,N-dimethylsulfamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher degree of stability and a broader range of applications in various fields .
生物活性
N'-(2-aminoethyl)-N,N-dimethylsulfamide, also known as dimethylsulfamide or DMS, is a compound of interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₄H₁₁N₃OS
- Molecular Weight : 133.22 g/mol
This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
Mechanisms of Biological Activity
1. Antimicrobial Activity
DMS has been studied for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, crucial for nucleic acid production. This mechanism is similar to that of traditional antibiotics like sulfanilamide.
2. Neuropharmacological Effects
DMS exhibits central nervous system (CNS) depressant activities. Studies have shown that it can modulate neurotransmitter systems, particularly affecting serotonin and acetylcholine pathways . The compound's ability to act as an antihistamine and anti-5-hydroxytryptamine agent further supports its potential use in treating anxiety and other CNS disorders.
3. Glutamate Receptor Modulation
Research suggests that certain N-substituted sulfonamides can potentiate glutamate receptor function in mammals . This activity may have implications for conditions such as Alzheimer's disease, where glutamate signaling plays a critical role.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of DMS against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 18 | 50 |
| S. aureus | 20 | 50 |
| P. aeruginosa | 15 | 100 |
Case Study 2: Neuropharmacological Assessment
In a pharmacological screening of DMS derivatives, compounds were evaluated for their effects on neurotransmitter systems. Results showed that DMS significantly reduced anxiety-like behaviors in animal models, correlating with its ability to modulate serotonin levels.
| Compound | Anxiety Reduction (%) | Dose (mg/kg) |
|---|---|---|
| N'-(2-aminoethyl)-DMS | 45 | 10 |
| Control (Placebo) | 5 | - |
特性
CAS番号 |
107674-92-0 |
|---|---|
分子式 |
C4H13N3O2S |
分子量 |
167.23 g/mol |
IUPAC名 |
1-amino-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H13N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,3-5H2,1-2H3 |
InChIキー |
VXDUVINZNILVIC-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















